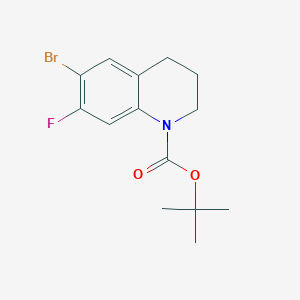

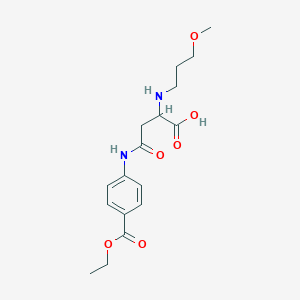

tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of quinoline derivatives and has been synthesized using various methods. The compound has shown potential as a therapeutic agent due to its unique pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry

Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound that has potential applications in chemical synthesis and medicinal chemistry. For example, the process of amidomercuration-cyclization, as demonstrated with similar compounds, shows the potential for synthesizing complex quinoline derivatives. Such derivatives are valuable in the development of pharmaceuticals due to their structural diversity and biological activity (Berger & Kerly, 1993). Additionally, the synthesis of 4H-chromene derivatives, which share structural similarities, indicates the potential for tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate to serve as an intermediate in creating compounds with potential antitumor properties (Li et al., 2013).

Material Science and Organic Chemistry

In material science and organic chemistry, the compound's derivatives can be explored for their unique properties, such as in the creation of new nitroxide radicals which are important for magnetic resonance imaging (MRI) and in spin labeling techniques (Ivanov et al., 1976). Moreover, the development of novel tert-butoxycarbonylation reagents from related quinoline compounds demonstrates its utility in protecting groups strategies essential for peptide synthesis and other areas in organic chemistry (Saito et al., 2006; Ouchi et al., 2002).

Catalysis and Synthetic Methodology

The compound's structure suggests potential applications in catalysis and synthetic methodology, particularly in the formation of dihydroquinoline derivatives which are key intermediates in the synthesis of various biologically active compounds. This is illustrated by the efficient production of 1,2-dihydroquinoline-3-carboxylic acid derivatives through reactions with hydrogen iodide, highlighting the versatility of similar structures in synthetic organic chemistry (Matsumoto et al., 2010).

Drug Discovery and Development

In drug discovery and development, derivatives of tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate could be investigated for their biological activities. Similar compounds have been explored for their antimalarial properties, as seen in the development of N-tert-butyl isoquine, a promising 4-aminoquinoline antimalarial drug (O’Neill et al., 2009). Additionally, fluoroquinolones derived from related structures have shown activity against Mycobacterium tuberculosis, highlighting the potential for compounds like tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate to contribute to the development of new antibiotics (Guerrini et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl 6-bromo-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-6-4-5-9-7-10(15)11(16)8-12(9)17/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVXBKHQCWZFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=CC(=C(C=C21)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)

![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2984055.png)

![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)

![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)